

A Technical Guide to 5-Phenyl-1-pentene: Properties, Synthesis, and Research Frontiers

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Compound of Interest

Compound Name: 5-Phenyl-1-pentene

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Abstract: **5-Phenyl-1-pentene** is a versatile bifunctional organic molecule featuring a terminal alkene and a phenyl ring. This combination of a reactive olefin and an aromatic system makes it a valuable building block in diverse fields of chemical research. Its unique reactivity, particularly in intramolecular photocycloaddition reactions, offers a pathway to complex polycyclic structures. This technical guide provides an in-depth overview of the physicochemical properties, spectroscopic data, synthesis protocols, and key reactions of **5-Phenyl-1-pentene**. Furthermore, it explores potential research areas in advanced organic synthesis, medicinal chemistry, and materials science, positioning it as a molecule of significant interest for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

5-Phenyl-1-pentene, also known as (Pent-4-en-1-yl)benzene, is a combustible liquid characterized by the presence of both an aliphatic double bond and an aromatic ring.^{[1][2]} This dual functionality dictates its chemical behavior and potential applications.

Physical and Chemical Data

Quantitative physical and chemical data for **5-Phenyl-1-pentene** are summarized in the table below for easy reference. These values have been compiled from various chemical data sources.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₄	[1][3]
Molecular Weight	146.23 g/mol	[1][3]
CAS Number	1075-74-7	[1][4]
Density	~0.88 g/cm ³	[3][5]
Boiling Point	~198-206 °C	[3][6]
Melting Point	-37 °C (estimate)	[3]
Refractive Index	~1.507	[3][6]
InChIKey	RURREWSZSUQSNB- UHFFFAOYSA-N	[1][6]

Spectroscopic Data

The structural features of **5-Phenyl-1-pentene** give rise to a characteristic spectroscopic signature. While a dedicated public spectrum for **5-Phenyl-1-pentene** is not readily available, the expected shifts and bands can be inferred from its constituent functional groups and data from analogous structures like pent-1-ene and other phenylalkanes.[7][8]

Spectroscopy	Feature	Expected Chemical Shift / Wavenumber
^1H NMR	Aromatic protons (C_6H_5)	δ 7.1-7.3 ppm
Internal alkene proton ($=\text{CH}-$)	δ 5.7-5.9 ppm	
Terminal alkene protons ($=\text{CH}_2$)	δ 4.9-5.1 ppm	
Benzylic protons ($-\text{CH}_2-\text{Ph}$)	δ 2.6-2.7 ppm	
Allylic protons ($-\text{CH}_2-\text{CH}=\text{}$)	δ 2.0-2.2 ppm	
Aliphatic protons ($-\text{CH}_2-$)	δ 1.6-1.8 ppm	
^{13}C NMR	Aromatic carbons	δ 125-142 ppm
Internal alkene carbon ($=\text{CH}-$)	δ ~138 ppm	
Terminal alkene carbon ($=\text{CH}_2$)	δ ~115 ppm	
Aliphatic carbons ($-\text{CH}_2-$)	δ 30-36 ppm	
IR Spectroscopy	C-H stretch (sp^2 alkene)	~3080 cm^{-1}
C-H stretch (aromatic)	~3030 cm^{-1}	
C-H stretch (sp^3 alkane)	2850-2960 cm^{-1}	
C=C stretch (alkene)	~1640 cm^{-1}	
C=C stretch (aromatic)	~1450, 1495 cm^{-1}	
=C-H bend (alkene out-of-plane)	~910, 990 cm^{-1}	

Synthesis and Experimental Protocols

The most common and efficient synthesis of **5-Phenyl-1-pentene** is achieved through a Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Grignard Synthesis Protocol

This protocol involves the coupling of a phenethyl magnesium halide with an allyl halide.

Reactants:

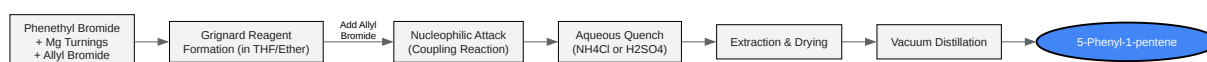
- Phenethyl bromide (or 1-bromo-2-phenylethane)
- Magnesium turnings
- Allyl bromide
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (for quenching)
- 2M Sulfuric Acid (for workup)

Procedure:

- Glassware Preparation: All glassware must be rigorously dried in an oven to remove any trace of water, which would quench the Grignard reagent.^[9] The apparatus should be assembled while hot and allowed to cool under a dry, inert atmosphere (e.g., nitrogen or argon).
- Grignard Reagent Formation: Prepare the phenethyl magnesium bromide Grignard reagent by slowly adding a solution of phenethyl bromide in anhydrous ether/THF to a flask containing magnesium turnings. The reaction is exothermic and may require initial heating or a crystal of iodine to initiate. Once started, the reaction should be maintained at a gentle reflux.
- Coupling Reaction: Cool the freshly prepared Grignard reagent to room temperature. Slowly add a solution of allyl bromide in anhydrous ether/THF to the stirred Grignard reagent. The addition should be controlled to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for several hours to ensure the reaction goes to completion.^{[10][11]}
- Workup and Quenching: Carefully quench the reaction by slowly adding it to a beaker containing ice and saturated aqueous ammonium chloride or dilute sulfuric acid. This will

hydrolyze the magnesium alkoxide salts and dissolve unreacted magnesium.[10]

- **Extraction and Purification:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
- **Isolation:** Remove the solvent under reduced pressure (rotary evaporation). The resulting crude oil can be purified by vacuum distillation to yield pure **5-Phenyl-1-pentene**.



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General workflow for the Grignard synthesis of **5-Phenyl-1-pentene**.

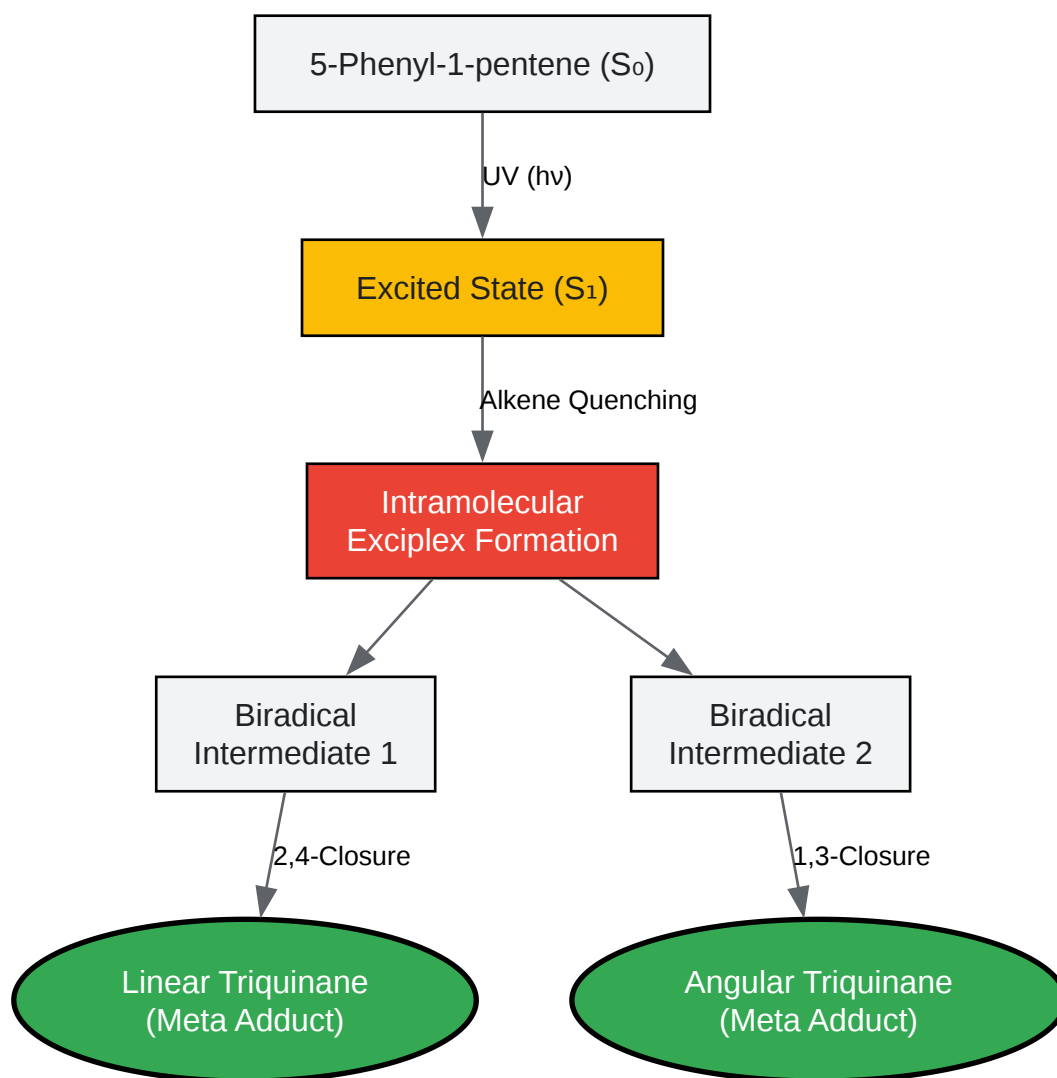
Key Reactions and Mechanistic Insights

The interplay between the alkene and the phenyl ring in **5-Phenyl-1-pentene** gives rise to its most notable reactivity: intramolecular photocycloaddition.

Intramolecular Meta Photocycloaddition

When irradiated with UV light (typically at 254 nm), **5-Phenyl-1-pentene** undergoes an intramolecular [3+2] or meta photocycloaddition.[12][13] This reaction is a powerful tool for synthesizing complex polycyclic and polyquinane structures from simple starting materials.[14]

The mechanism is believed to proceed through the formation of an excited-state complex, known as an exciplex, between the photoexcited benzene ring (in its S_1 state) and the tethered alkene.[15] This exciplex then collapses into one or more biradical (or zwitterionic) intermediates, which subsequently close to form the final cycloadducts.[12][15] This process can lead to a mixture of regioisomeric products, often referred to as linear and angular triquinanes.[14][16]



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Simplified mechanism of intramolecular meta photocycloaddition.

Potential Research Areas and Applications

The unique structure of **5-Phenyl-1-pentene** makes it a versatile platform for exploration in several areas of chemical science.

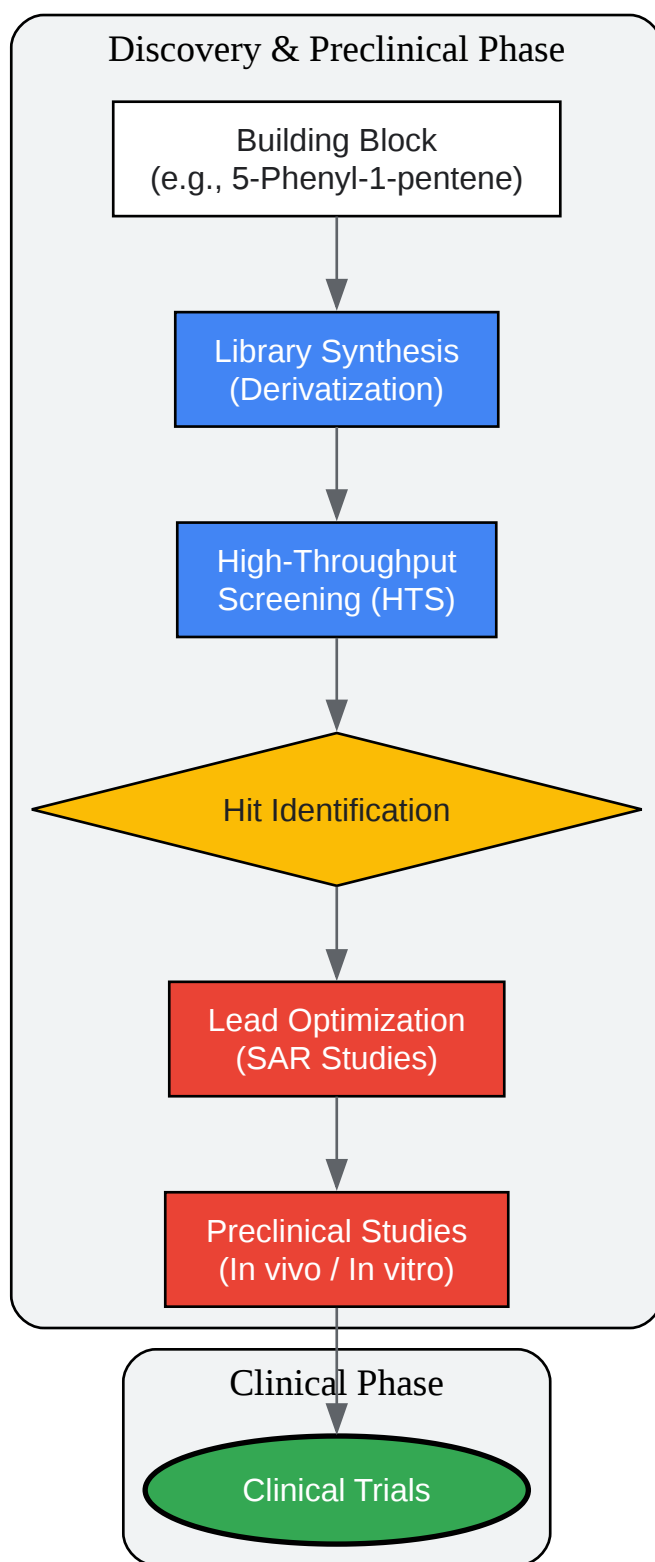
Advanced Organic Synthesis

Beyond photocycloaddition, the terminal alkene is a handle for numerous transformations, including:

- Hydroboration-oxidation: To produce the corresponding primary alcohol, 5-phenyl-1-pentanol.
- Epoxidation: To form 5-phenyl-1,2-epoxypentane, a precursor for diols and amino-alcohols.
- Olefin Metathesis: To engage in cross-metathesis reactions for chain extension or ring-closing metathesis to form cyclic structures.
- Heck and Suzuki Couplings: After converting the alkene to a vinyl halide or boronate, enabling further C-C bond formations.

Medicinal Chemistry and Drug Development

In drug development, molecular scaffolds provide the core structure for building libraries of potential therapeutic agents.^{[17][18]} **5-Phenyl-1-pentene** can serve as such a scaffold. The phenyl ring is a common feature in many drugs, and the pentenyl chain allows for diverse functionalization to explore structure-activity relationships (SAR).^{[19][20]} It can be used to synthesize analogs of existing drugs or to build novel molecules for high-throughput screening campaigns.



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Hypothetical drug discovery workflow starting from a versatile scaffold.

Polymer and Materials Science

The structure of **5-Phenyl-1-pentene** is related to monomers used in the synthesis of poly(p-phenylene alkylene)s.[21] While direct polymerization may be challenging, its derivatives could be valuable. For instance, converting the terminal alkene to other functional groups could allow it to be incorporated into step-growth polymers like polyesters or polyamides. Such polymers, containing both rigid phenyl groups and flexible alkyl chains, could have interesting thermal and mechanical properties for applications as engineering plastics or specialty materials.

Conclusion

5-Phenyl-1-pentene is more than a simple hydrocarbon; it is a synthetically versatile building block with significant untapped potential. Its well-established synthesis and rich photochemical reactivity provide a solid foundation for its use in constructing complex molecular architectures. For researchers in organic synthesis, medicinal chemistry, and materials science, **5-Phenyl-1-pentene** offers a promising starting point for the development of novel molecules, therapeutic agents, and advanced materials. Future research will likely focus on expanding its reaction repertoire and harnessing its unique properties to address challenges in these critical scientific domains.

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